(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on related compounds has shown advancements in synthetic methodologies for creating heterocycles, such as pyrazoles and isoxazoles, which are crucial in the development of pharmaceuticals and materials. For example, the efficient transformation of 5-hydroxy-3-oxopent-4-enoic acid esters into bis-potassium salts for the synthesis of substituted 4-hydroxy-2H-pyran-2-ones demonstrates the versatility of these compounds in organic synthesis (Schmidt et al., 2006).
Antimicrobial and Antiinflammatory Activities
- Some derivatives of pyrazoles, which may share structural similarities with the compound of interest, have shown potential antimicrobial and antiinflammatory activities. This is indicative of the broader pharmacological potential of compounds within this chemical class (Farghaly et al., 2001).
Applications in Material Science
- The coordination chemistry of pyrazole derivatives has been explored for creating luminescent materials and compounds with unique physical properties. This research can provide a foundation for using "(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid" in material science applications, particularly in the development of sensors and switches (Halcrow, 2005).
Advanced Organic Synthesis
- The utility of related compounds in advanced organic synthesis is also highlighted by their role as intermediates in the synthesis of diverse heterocyclic compounds, demonstrating the compound's potential utility in creating a wide range of biologically active molecules (Fadda et al., 2012).
Properties
IUPAC Name |
(E)-3-[1-(oxan-4-yl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)2-1-9-7-12-13(8-9)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2,(H,14,15)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGMCIMDHQZBW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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